molecular formula C10H16BNO5S B1434237 (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 874459-65-1

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1434237
CAS No.: 874459-65-1
M. Wt: 273.12 g/mol
InChI Key: PXZRYJMVGOLEPD-UHFFFAOYSA-N
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Description

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This particular compound features a phenyl ring substituted with an isopropylsulfamoyl group and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with an isopropylsulfamoyl group and a methoxy group. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This often involves the use of a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Catalyst Selection: Palladium catalysts are commonly used for their efficiency in facilitating borylation reactions.

    Reaction Conditions: The reactions are conducted under inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Reduction Reagents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Phenols: Oxidation of the boronic acid group typically yields phenols.

    Boranes: Reduction reactions can produce boranes.

    Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications. The compound can also participate in various chemical pathways, depending on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

    (3-(N-isopropylsulfamoyl)phenyl)boronic Acid: Similar to the target compound but lacks the methoxy group.

    (3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the isopropylsulfamoyl and methoxy groups on the phenyl ring. These substituents confer specific chemical properties and reactivity, making the compound particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO5S/c1-7(2)12-18(15,16)10-6-8(11(13)14)4-5-9(10)17-3/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRYJMVGOLEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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